molecular formula C14H13ClN2O2 B8752574 N-Allyl-4-chloro-8-methoxyquinoline-3-carboxamide CAS No. 138586-02-4

N-Allyl-4-chloro-8-methoxyquinoline-3-carboxamide

Cat. No.: B8752574
CAS No.: 138586-02-4
M. Wt: 276.72 g/mol
InChI Key: VOLUZZSNNZDJEY-UHFFFAOYSA-N
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Description

N-Allyl-4-chloro-8-methoxyquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-4-chloro-8-methoxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a quinoline derivative.

    Chlorination: The quinoline derivative is chlorinated at the 4-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The chlorinated quinoline is then methoxylated at the 8-position using methanol and a base like sodium methoxide.

    Amidation: The resulting compound undergoes amidation with propenylamine to introduce the N-2-propenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-4-chloro-8-methoxyquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-Allyl-4-chloro-8-methoxyquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-Allyl-4-chloro-8-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.

    Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, leading to altered cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Quinolone-3-Carboxamides: These compounds share a similar quinoline scaffold and have been explored for their therapeutic potential in various diseases.

    8-Methoxycoumarin-3-Carboxamides: Known for their anticancer activity, particularly against liver cancer.

Uniqueness

N-Allyl-4-chloro-8-methoxyquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and propenyl groups makes it a versatile compound for various applications.

Properties

CAS No.

138586-02-4

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

4-chloro-8-methoxy-N-prop-2-enylquinoline-3-carboxamide

InChI

InChI=1S/C14H13ClN2O2/c1-3-7-16-14(18)10-8-17-13-9(12(10)15)5-4-6-11(13)19-2/h3-6,8H,1,7H2,2H3,(H,16,18)

InChI Key

VOLUZZSNNZDJEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C(=CN=C21)C(=O)NCC=C)Cl

Origin of Product

United States

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